molecular formula C17H15IN4O4 B11698218 N-(4-iodophenyl)-4-[(2E)-2-(4-nitrobenzylidene)hydrazinyl]-4-oxobutanamide

N-(4-iodophenyl)-4-[(2E)-2-(4-nitrobenzylidene)hydrazinyl]-4-oxobutanamide

Cat. No.: B11698218
M. Wt: 466.23 g/mol
InChI Key: XLZHOTSFAPGONX-YBFXNURJSA-N
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Description

N-(4-IODOPHENYL)-3-{N’-[(E)-(4-NITROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PROPANAMIDE is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound is characterized by the presence of an iodophenyl group and a nitrophenyl group linked through a hydrazinecarbonyl moiety. Its molecular structure suggests potential utility in medicinal chemistry, particularly in the development of novel therapeutic agents.

Preparation Methods

The synthesis of N-(4-IODOPHENYL)-3-{N’-[(E)-(4-NITROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PROPANAMIDE typically involves a multi-step process:

    Starting Materials: The synthesis begins with the preparation of 4-iodoaniline and 4-nitrobenzaldehyde.

    Formation of Hydrazone: 4-iodoaniline is reacted with hydrazine hydrate to form the corresponding hydrazine derivative. This intermediate is then condensed with 4-nitrobenzaldehyde to form the hydrazone.

    Amidation: The hydrazone is then subjected to amidation with 3-bromopropanoyl chloride under basic conditions to yield the final product.

Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity.

Chemical Reactions Analysis

N-(4-IODOPHENYL)-3-{N’-[(E)-(4-NITROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PROPANAMIDE undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be further oxidized to form nitroso or nitro derivatives.

    Reduction: The nitrophenyl group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The iodophenyl group can undergo nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles such as thiols or amines.

Common reagents used in these reactions include hydrogen gas, palladium on carbon (Pd/C), and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-(4-IODOPHENYL)-3-{N’-[(E)-(4-NITROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PROPANAMIDE has several scientific research applications:

    Medicinal Chemistry: It is explored for its potential as an anticancer agent due to its ability to interact with specific molecular targets involved in cancer cell proliferation.

    Biological Studies: The compound is used in studies investigating the mechanisms of enzyme inhibition and protein-ligand interactions.

    Industrial Applications: It serves as an intermediate in the synthesis of more complex organic molecules used in pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(4-IODOPHENYL)-3-{N’-[(E)-(4-NITROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PROPANAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s hydrazinecarbonyl moiety allows it to form stable complexes with metal ions, which can inhibit the activity of metalloenzymes. Additionally, the nitrophenyl group can participate in redox reactions, affecting cellular oxidative stress pathways.

Comparison with Similar Compounds

N-(4-IODOPHENYL)-3-{N’-[(E)-(4-NITROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PROPANAMIDE can be compared with other similar compounds, such as:

    N-(4-IODOPHENYL)-β-ALANINE DERIVATIVES: These compounds share the iodophenyl group but differ in their overall structure and biological activity.

    SCHIFF BASE HYDRAZONES: These compounds have similar hydrazinecarbonyl linkages but vary in their substituents, leading to different chemical and biological properties.

Properties

Molecular Formula

C17H15IN4O4

Molecular Weight

466.23 g/mol

IUPAC Name

N-(4-iodophenyl)-N'-[(E)-(4-nitrophenyl)methylideneamino]butanediamide

InChI

InChI=1S/C17H15IN4O4/c18-13-3-5-14(6-4-13)20-16(23)9-10-17(24)21-19-11-12-1-7-15(8-2-12)22(25)26/h1-8,11H,9-10H2,(H,20,23)(H,21,24)/b19-11+

InChI Key

XLZHOTSFAPGONX-YBFXNURJSA-N

Isomeric SMILES

C1=CC(=CC=C1/C=N/NC(=O)CCC(=O)NC2=CC=C(C=C2)I)[N+](=O)[O-]

Canonical SMILES

C1=CC(=CC=C1C=NNC(=O)CCC(=O)NC2=CC=C(C=C2)I)[N+](=O)[O-]

Origin of Product

United States

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